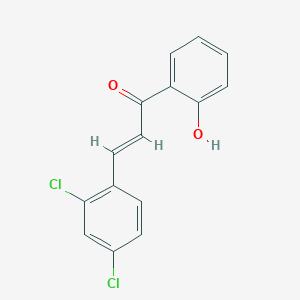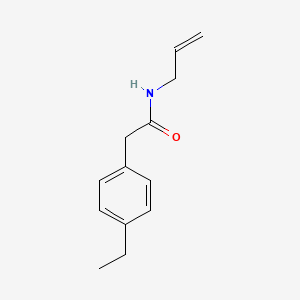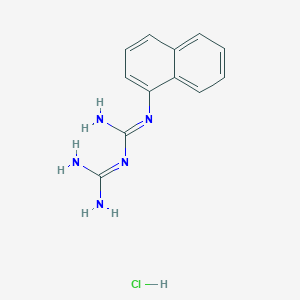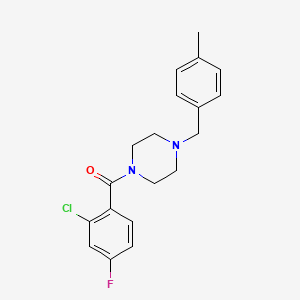
di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been found to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a reagent and catalyst. However, this compound also has some limitations, including its instability in air and moisture, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as materials science and environmental science, and the exploration of its mechanism of action and potential therapeutic uses. Additionally, the development of this compound analogs with improved properties and reduced toxicity could lead to the discovery of novel drugs and therapies.
In conclusion, this compound is a chemical compound with various potential applications in organic synthesis, catalysis, and medicinal chemistry. Its mechanism of action involves the generation of ROS and the induction of oxidative stress, and it has been shown to have antioxidant, anti-inflammatory, and anticancer activities. While this compound has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate can be synthesized through a simple and efficient process involving the reaction between di-tert-butyl malonate and 1,3-phenylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to obtain this compound in high yield.
Scientific Research Applications
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In catalysis, this compound has been employed as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
tert-butyl N-[(E)-[3-[(Z)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-17(2,3)25-15(23)21-19-11-13-8-7-9-14(10-13)12-20-22-16(24)26-18(4,5)6/h7-12H,1-6H3,(H,21,23)(H,22,24)/b19-11-,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJUCJRBLNJPO-UHWBUFEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)C=NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)/C=N\NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)

![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)

